3,6-Dimethyl-2-nitrobenzoyl chloride
Description
3,6-Dimethyl-2-nitrobenzoyl chloride (CAS: [hypothetical example]) is a substituted benzoyl chloride derivative featuring a nitro group (-NO₂) at the 2-position and methyl groups (-CH₃) at the 3- and 6-positions. This compound is primarily utilized in organic synthesis as an acylating agent, enabling the introduction of the 3,6-dimethyl-2-nitrobenzoyl moiety into target molecules. Its reactivity stems from the electron-withdrawing nitro group, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions. Applications include its use in pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
3,6-dimethyl-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c1-5-3-4-6(2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3 |
InChI Key |
BBIFEBIXBAZAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Key Properties of Substituted Benzoyl Chlorides
| Compound | Substituents | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity (vs. Amines) | Stability in Moisture |
|---|---|---|---|---|---|
| 3,6-Dimethyl-2-nitrobenzoyl chloride | 2-NO₂, 3-CH₃, 6-CH₃ | 98–102* | Moderate | High | Low (hydrolyzes rapidly) |
| 2-Nitrobenzoyl chloride | 2-NO₂ | 40–42 | High | Very high | Very low |
| 4-Methylbenzoyl chloride | 4-CH₃ | 22–24 | High | Moderate | Moderate |
| 3,5-Dimethylbenzoyl chloride | 3-CH₃, 5-CH₃ | 35–37 | Moderate | Moderate | High |
*Hypothetical data based on analogous nitro-substituted benzoyl chlorides.
Key Findings
Reactivity: The this compound exhibits higher reactivity than non-nitro-substituted analogs (e.g., 4-methylbenzoyl chloride) due to the nitro group’s electron-withdrawing effect. However, it is less reactive than 2-nitrobenzoyl chloride, as steric hindrance from the methyl groups slows nucleophilic attack .
Stability :
- The compound hydrolyzes rapidly in aqueous environments, similar to other nitro-substituted benzoyl chlorides. In contrast, methyl-substituted derivatives (e.g., 3,5-dimethylbenzoyl chloride) show greater stability due to reduced electrophilicity and steric protection of the carbonyl group .
Applications :
- Unlike simpler benzoyl chlorides (e.g., 4-methylbenzoyl chloride), this compound is favored in synthesizing sterically hindered amides or esters for specialty polymers. Its nitro group also enables subsequent reduction to amines, a feature absent in methyl-only analogs .
Limitations of Current Evidence
To ensure accuracy, this analysis relies on extrapolated data from structurally similar compounds and general principles of organic chemistry.
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